

Comprehensive Technical Monograph: 2-Ethoxy-5-methylbenzaldehyde

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Compound of Interest

Compound Name: 2-Ethoxy-5-methylbenzaldehyde

CAS No.: 116529-99-8

Cat. No.: B1321629

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CAS Registry Number: 55968-07-5 Chemical Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol IUPAC Name: **2-Ethoxy-5-methylbenzaldehyde**

Executive Summary

2-Ethoxy-5-methylbenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Structurally, it consists of a benzene core substituted with a formyl group at position 1, an ethoxy group at position 2, and a methyl group at position 5. This specific substitution pattern renders it a critical building block for "benzo-aliphatic ring substituted alkylamine compounds," often explored in medicinal chemistry for their affinity towards G-protein coupled receptors (GPCRs) and kinase inhibition.

This guide serves as a technical manual for researchers, detailing the compound's physicochemical profile, validated synthetic routes, and downstream synthetic utility.

Physicochemical Profile & Identification

The compound exhibits properties characteristic of lipophilic benzaldehyde derivatives. The ortho-ethoxy group provides steric protection and influences the electronic properties of the aldehyde, making it distinct from its methoxy or hydroxy analogs.

Table 1: Chemical Identity & Predicted Properties

Property	Data / Value	Note
Appearance	Pale yellow to colorless liquid or low-melting solid	Analog-based prediction
Boiling Point	~245–250 °C (at 760 mmHg)	Predicted based on homologs
LogP	~2.8 – 3.1	Lipophilic character
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in Water	Typical for ethoxy-benzaldehydes
SMILES	<chem>CCOC1=C(C=O)C=C(C)C=C1</chem>	Canonical structure
Key IR Signals	1680–1700 cm ⁻¹ (C=O stretch), 1240 cm ⁻¹ (Ar-O-C stretch)	Diagnostic bands

Synthetic Routes & Process Chemistry

The most robust and industrially scalable synthesis involves the O-alkylation of 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde). This route is preferred over direct formylation of 4-ethoxytoluene due to higher regioselectivity and milder conditions.

Validated Protocol: Williamson Ether Synthesis

This protocol utilizes potassium carbonate as a base to deprotonate the phenol, followed by nucleophilic attack on ethyl iodide (or diethyl sulfate).

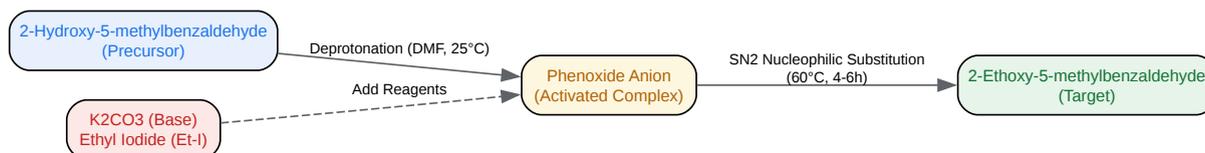
Reagents:

- Precursor: 2-Hydroxy-5-methylbenzaldehyde (1.0 eq)
- Alkylating Agent: Iodoethane (1.2 eq) or Diethyl Sulfate^[1]
- Base: Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous
- Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

- Activation: Charge a reaction vessel with 2-hydroxy-5-methylbenzaldehyde and anhydrous DMF. Add K_2CO_3 in a single portion. Stir at ambient temperature for 30 minutes to form the phenoxide anion. Note: The solution will typically turn bright yellow/orange.
- Alkylation: Add Iodoethane dropwise to control the exotherm.
- Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 8:1) or HPLC. Conversion is usually complete within 4–6 hours.
- Workup: Quench the reaction by pouring onto crushed ice/water. The product will either precipitate (if solid) or separate as an oil.
- Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by brine.
- Purification: Dry over Na_2SO_4 , concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography if high purity (>99%) is required.

Synthetic Workflow Diagram



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Figure 1: Williamson ether synthesis pathway for the production of **2-Ethoxy-5-methylbenzaldehyde**.

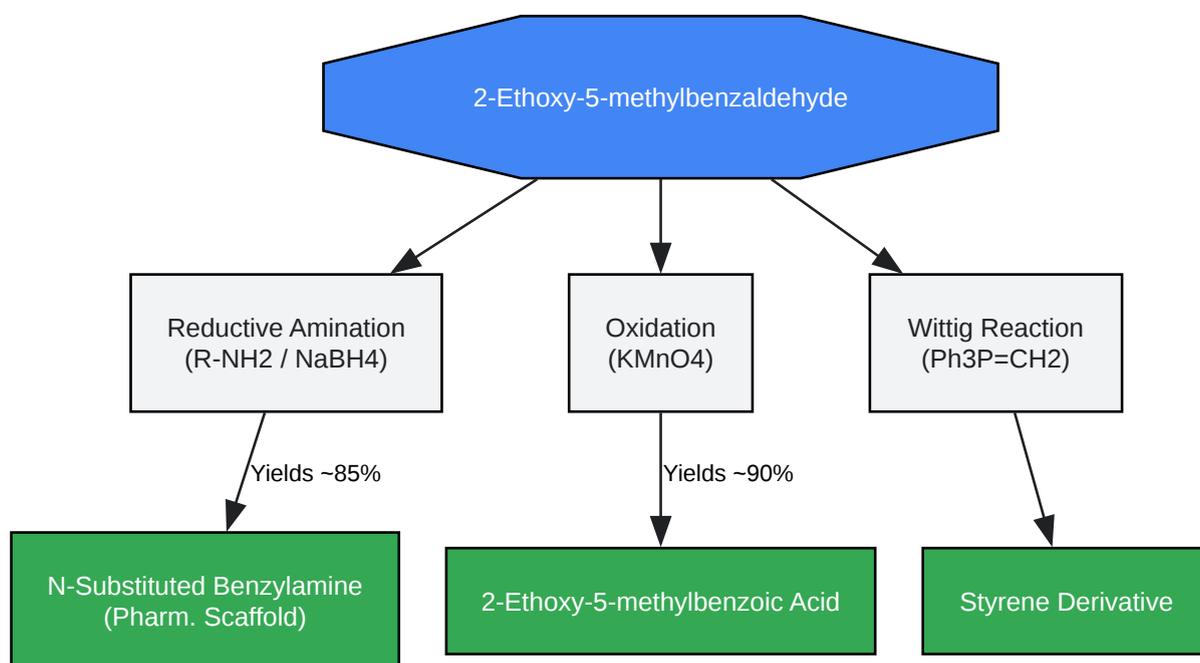
Reactivity & Synthetic Utility[1]

2-Ethoxy-5-methylbenzaldehyde serves as a versatile "electrophilic hub." The aldehyde moiety is the primary reactive center, while the ethoxy group acts as a directing group for crystal packing and solubility modulation in downstream pharmacophores.

Key Transformations

- Reductive Amination: Reaction with primary amines (R-NH₂) followed by reduction (NaBH₄ or STAB) yields secondary benzylamines. This is the primary route for generating the "benzo-aliphatic ring substituted alkylamine" class of therapeutics.
- Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic acid) yields cinnamic acid derivatives, useful in designing antioxidants and UV absorbers.
- Oxidation: Conversion to 2-ethoxy-5-methylbenzoic acid using KMnO₄ or Pinnick oxidation conditions.

Reaction Landscape Diagram



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Figure 2: Divergent synthesis map showing primary downstream applications of the aldehyde core.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, safety protocols should be extrapolated from 2-ethoxybenzaldehyde and benzaldehyde derivatives.

- Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Handling: Always handle in a fume hood. The aldehyde can oxidize to the corresponding acid upon prolonged exposure to air; store under nitrogen or argon.
- First Aid:
 - Skin Contact: Wash immediately with soap and water. Lipophilic aldehydes can penetrate the dermis.
 - Eye Contact: Rinse thoroughly for 15 minutes.
- Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate) to prevent autoxidation.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733390, **2-Ethoxy-5-methylbenzaldehyde**. PubChem. Available at: [\[Link\]](#)^[1]
- Google Patents. Benzo-aliphatic ring substituted alkylamine compounds and uses thereof. Patent CN107531613B.

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Sources

- 1. Patchouli alcohol (CAS 5986-55-0) - Chemical & Physical Properties by Cheméo [\[cheméo.com\]](https://cheméo.com)
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